molecular formula C11H21NO4 B14358161 Ethyl 3,3,5-trimethyl-6-nitrohexanoate CAS No. 90252-97-4

Ethyl 3,3,5-trimethyl-6-nitrohexanoate

Cat. No.: B14358161
CAS No.: 90252-97-4
M. Wt: 231.29 g/mol
InChI Key: HDKWXZRSAAKVJM-UHFFFAOYSA-N
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Description

Ethyl 3,3,5-trimethyl-6-nitrohexanoate is an organic compound with the molecular formula C11H21NO4. It is an ester, characterized by the presence of an ester functional group (RCOOR’) and a nitro group (NO2). Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

The synthesis of Ethyl 3,3,5-trimethyl-6-nitrohexanoate typically involves esterification reactions. One common method is the reaction of 3,3,5-trimethyl-6-nitrohexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion .

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Ethyl 3,3,5-trimethyl-6-nitrohexanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3,3,5-trimethyl-6-nitrohexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3,3,5-trimethyl-6-nitrohexanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 3,3,5-trimethyl-6-nitrohexanoate can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the ester and nitro functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

90252-97-4

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 3,3,5-trimethyl-6-nitrohexanoate

InChI

InChI=1S/C11H21NO4/c1-5-16-10(13)7-11(3,4)6-9(2)8-12(14)15/h9H,5-8H2,1-4H3

InChI Key

HDKWXZRSAAKVJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)CC(C)C[N+](=O)[O-]

Origin of Product

United States

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